Cadmium(2+) (R)-12-hydroxyoctadecanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cadmium(2+) ®-12-hydroxyoctadecanoate is a coordination compound formed by the interaction of cadmium ions with ®-12-hydroxyoctadecanoic acid

准备方法

合成路线和反应条件

镉(2+) (R)-12-羟基十八烷酸盐的合成通常涉及在适当溶剂中使镉盐(如氯化镉或硝酸镉)与(R)-12-羟基十八烷酸反应。该反应通常在受控条件下进行,以确保形成所需产物。一般反应可表示如下:

CdCl2+2(R)-12-hydroxyoctadecanoic acid→Cadmium(2+) (R)-12-hydroxyoctadecanoate+2HCl

工业生产方法

镉(2+) (R)-12-羟基十八烷酸盐的工业生产可能涉及使用类似反应条件的大规模合成,但针对更高产量和纯度进行了优化。这可能包括使用连续流动反应器、自动化混合系统和先进的纯化技术,如重结晶或色谱法。

化学反应分析

反应类型

镉(2+) (R)-12-羟基十八烷酸盐可以发生各种化学反应,包括:

氧化: (R)-12-羟基十八烷酸盐配体中的羟基可以氧化形成酮或羧酸。

还原: 在某些条件下,镉离子可以还原为金属镉。

取代: 在配体交换反应中,镉离子可以被其他金属离子取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 可以使用硼氢化钠 (NaBH₄) 或氢气 (H₂) 等还原剂。

取代: 可以使用乙二胺四乙酸 (EDTA) 等螯合剂促进配体交换反应。

主要产物

氧化: 形成镉(2+) (R)-12-氧代十八烷酸盐。

还原: 形成金属镉和(R)-12-羟基十八烷酸。

取代: 形成具有不同金属离子的新型金属配合物。

科学研究应用

镉(2+) (R)-12-羟基十八烷酸盐在科学研究中有多种应用:

化学: 用作合成含镉材料和催化剂的前体。

生物学: 研究其对生物系统的潜在影响,包括其与蛋白质和酶的相互作用。

医药: 研究其在药物递送系统中以及作为诊断试剂的潜在用途。

工业: 用于开发具有特定性能(如发光或导电性)的先进材料。

作用机制

镉(2+) (R)-12-羟基十八烷酸盐的作用机制涉及其与生物分子和细胞成分的相互作用。镉离子可以与蛋白质和酶结合,改变其结构和功能。这会导致细胞过程的破坏,例如氧化应激、信号转导和基因表达。羟基十八烷酸盐配体也可能通过影响化合物的溶解度和生物利用度来调节其作用。

相似化合物的比较

类似化合物

- 镉(2+) (R)-12-氧代十八烷酸盐

- 镉(2+) (R)-12-羟基十八烷酸盐

- 镉(2+) (R)-12-羟基十八烷酸盐

独特性

镉(2+) (R)-12-羟基十八烷酸盐的独特性在于(R)-12-羟基十八烷酸盐配体中存在羟基,它可以参与氢键和其他相互作用。这会影响化合物的溶解度、反应性和生物活性,使其与其他镉配合物有所区别。

生物活性

Cadmium(2+) (R)-12-hydroxyoctadecanoate is a complex formed between cadmium ions and 12-hydroxyoctadecanoic acid, which is a fatty acid with potential biological implications. This article explores the biological activity of this compound, focusing on its interactions, toxicity, and potential applications in biological systems.

- Molecular Formula : C36H70CdO6

- Molecular Weight : 711.35 g/mol

- CAS Number : 38517-19-0

Cadmium ions (Cd2+) are known to interact with various biological molecules, including proteins and nucleic acids. The mechanism of action of cadmium involves:

- Reactive Oxygen Species (ROS) Generation : Cadmium exposure leads to increased levels of ROS, which can cause oxidative stress, damaging cellular components such as lipids, proteins, and DNA .

- Inhibition of Cellular Repair Mechanisms : Cadmium has been shown to interfere with DNA repair processes, including nucleotide excision repair and base excision repair, contributing to its carcinogenic potential .

- Protein Binding : Cadmium can bind to metallothioneins, which are proteins that play a role in metal ion detoxification. This binding can alter the normal function of metallothioneins and lead to toxic effects .

Toxicological Profile

The biological activity of cadmium compounds, including this compound, is characterized by their toxicity. Key findings include:

- Carcinogenicity : Cadmium is classified as a human carcinogen, associated with increased risks for various cancers, particularly lung cancer following occupational exposure .

- Organ Toxicity : Cadmium exposure affects multiple organ systems, including the respiratory, cardiovascular, nervous, and reproductive systems. Chronic exposure can lead to kidney damage and bone fragility due to impaired calcium metabolism .

Case Studies

- Cell Culture Studies :

- Animal Studies :

- Ecotoxicological Assessments :

Comparative Analysis

| Property | This compound | Other Cadmium Compounds |

|---|---|---|

| Carcinogenic Potential | High | High |

| ROS Generation | Yes | Yes |

| Protein Binding | Yes | Yes |

| Toxicity to Aquatic Life | Significant | Varies by compound |

属性

CAS 编号 |

38517-19-0 |

|---|---|

分子式 |

C36H70CdO6 |

分子量 |

711.4 g/mol |

IUPAC 名称 |

cadmium(2+);(12R)-12-hydroxyoctadecanoate |

InChI |

InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2/t2*17-;/m11./s1 |

InChI 键 |

GZAFZVLKVLWJJD-NCTGSHGJSA-L |

手性 SMILES |

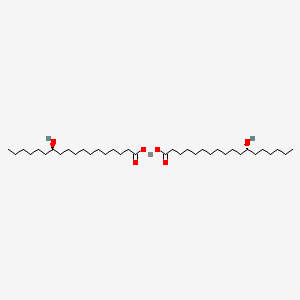

CCCCCC[C@H](CCCCCCCCCCC(=O)[O-])O.CCCCCC[C@H](CCCCCCCCCCC(=O)[O-])O.[Cd+2] |

规范 SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。